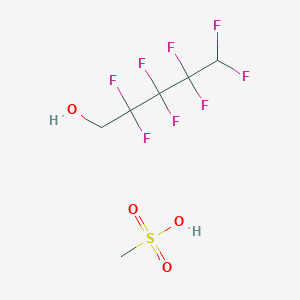

Methanesulfonic acid--2,2,3,3,4,4,5,5-octafluoropentan-1-ol (1/1)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide méthanesulfonique–2,2,3,3,4,4,5,5-octafluoropentan-1-ol (1/1) est un composé formé par la combinaison de l’acide méthanesulfonique et du 2,2,3,3,4,4,5,5-octafluoropentan-1-ol. L’acide méthanesulfonique est un composé organosulfuré de formule CH3SO3H, connu pour ses propriétés fortement acides et sa capacité à dissoudre un large éventail de sels métalliques . Le 2,2,3,3,4,4,5,5-octafluoropentan-1-ol est un alcool fluoré de formule C5H4F8O, connu pour ses propriétés uniques dues à la présence de plusieurs atomes de fluor .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Acide méthanesulfonique : L’acide méthanesulfonique peut être synthétisé par l’oxydation du sulfure de diméthyle à l’aide d’oxygène ou d’acide nitrique.

2,2,3,3,4,4,5,5-Octafluoropentan-1-ol : Ce composé peut être synthétisé par la réduction de la 2,2,3,3,4,4,5,5-octafluoropentan-1-one à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium.

Méthodes de production industrielle

Acide méthanesulfonique : Industriellement, l’acide méthanesulfonique est produit par l’oxydation du disulfure de diméthyle avec de l’acide nitrique, suivie d’une purification.

2,2,3,3,4,4,5,5-Octafluoropentan-1-ol : La production industrielle implique la réaction de l’oxyde d’hexafluoropropène avec du fluorure d’hydrogène, suivie d’une réduction.

Analyse Des Réactions Chimiques

Types de réactions

-

Acide méthanesulfonique

-

2,2,3,3,4,4,5,5-Octafluoropentan-1-ol

Réactifs et conditions courants

Acide méthanesulfonique : Les réactifs courants comprennent les agents oxydants comme l’acide nitrique et les agents réducteurs comme l’hydrure de lithium et d’aluminium.

2,2,3,3,4,4,5,5-Octafluoropentan-1-ol : Les réactifs courants comprennent le fluorure d’hydrogène et les agents réducteurs comme l’hydrure de lithium et d’aluminium.

Principaux produits

Acide méthanesulfonique : Les principaux produits comprennent le chlorure de méthanesulfonyle et divers esters sulfonates.

2,2,3,3,4,4,5,5-Octafluoropentan-1-ol : Les principaux produits comprennent le 2,2,3,3,4,4,5,5-octafluoropentane et divers dérivés fluorés.

Applications De Recherche Scientifique

Chimie

Acide méthanesulfonique : Utilisé comme catalyseur en synthèse organique et comme solvant pour l’électrodéposition.

2,2,3,3,4,4,5,5-Octafluoropentan-1-ol : Utilisé comme surfactant dans la synthèse de nanocristaux.

Biologie et médecine

Acide méthanesulfonique : Utilisé dans la synthèse de produits pharmaceutiques et comme réactif dans les dosages biochimiques.

2,2,3,3,4,4,5,5-Octafluoropentan-1-ol :

Industrie

Acide méthanesulfonique : Utilisé dans la production de détergents biodégradables et comme catalyseur dans la production de biodiesel.

2,2,3,3,4,4,5,5-Octafluoropentan-1-ol : Utilisé dans la production de polymères fluorés et comme solvant dans divers procédés industriels.

Mécanisme D'action

Acide méthanesulfonique

L’acide méthanesulfonique agit comme un acide fort, en donnant des protons à divers substrats. Il peut également agir comme un nucléophile dans les réactions de substitution, en formant des esters sulfonates .

2,2,3,3,4,4,5,5-Octafluoropentan-1-ol

Les atomes de fluor dans le 2,2,3,3,4,4,5,5-octafluoropentan-1-ol augmentent sa lipophilie et sa stabilité, le rendant utile dans diverses réactions chimiques. Il peut agir comme un surfactant, en stabilisant les nanocristaux et d’autres systèmes colloïdaux .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide méthanesulfonique : Les composés similaires comprennent l’acide sulfurique et l’acide trifluorométhanesulfonique.

2,2,3,3,4,4,5,5-Octafluoropentan-1-ol : Les composés similaires comprennent le perfluoropentanol et l’hexafluoroisopropanol.

Unicité

Acide méthanesulfonique : Contrairement à l’acide sulfurique, l’acide méthanesulfonique est moins corrosif et plus respectueux de l’environnement.

2,2,3,3,4,4,5,5-Octafluoropentan-1-ol : La présence de plusieurs atomes de fluor lui confère des propriétés uniques telles qu’une grande stabilité et une faible réactivité par rapport aux autres alcools.

Propriétés

Numéro CAS |

144101-43-9 |

|---|---|

Formule moléculaire |

C6H8F8O4S |

Poids moléculaire |

328.18 g/mol |

Nom IUPAC |

methanesulfonic acid;2,2,3,3,4,4,5,5-octafluoropentan-1-ol |

InChI |

InChI=1S/C5H4F8O.CH4O3S/c6-2(7)4(10,11)5(12,13)3(8,9)1-14;1-5(2,3)4/h2,14H,1H2;1H3,(H,2,3,4) |

Clé InChI |

YNBCIIODQHZHNP-UHFFFAOYSA-N |

SMILES canonique |

CS(=O)(=O)O.C(C(C(C(C(F)F)(F)F)(F)F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[Bis(4-methoxyphenyl)-phenylmethoxy]hexan-1-ol;phosphoric acid](/img/structure/B12549545.png)

![2-{[tert-Butyl(dimethyl)silyl]oxy}-1-methyl-5-[(triphenylmethyl)disulfanyl]-1H-indole](/img/structure/B12549581.png)

![Benzene, 1-[(2,5-dimethylphenyl)thio]-2,5-dimethyl-4-(methylthio)-](/img/structure/B12549598.png)

![2-Methoxy-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan](/img/structure/B12549605.png)